molecular formula C22H26F3N3O4 B2495593 2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 921493-36-9

2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2495593
CAS No.: 921493-36-9
M. Wt: 453.462
InChI Key: SFSASMXQNMWUAI-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C22H26F3N3O4 and its molecular weight is 453.462. The purity is usually 95%.
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Biological Activity

The compound 2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure suggests significant interactions with biological targets, particularly in the context of enzyme inhibition and cellular signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is C20H24F3N3O3C_{20}H_{24}F_{3}N_{3}O_{3}, with a molecular weight of 409.42 g/mol. The structure includes a pyridine ring, a piperidine moiety, and various functional groups that enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Aldose Reductase (ALR2) : This enzyme plays a crucial role in the polyol pathway, particularly in diabetic complications. Inhibition of ALR2 can mitigate oxidative stress and related pathologies.
  • Ion Channels : The compound may modulate ion channel activity, influencing cellular signaling pathways.

Inhibition of Aldose Reductase (ALR2)

Research indicates that derivatives similar to this compound exhibit potent inhibition of ALR2. For instance, studies have shown that certain hydroxypyridinone derivatives demonstrate strong selectivity for ALR2 with IC50 values in the low micromolar range (e.g., 1.18 µM) and significant antioxidant activity (up to 75.95% free radical scavenging) .

Antioxidant Activity

The compound's structural features suggest potential antioxidant properties. Studies on similar compounds have demonstrated radical scavenging capabilities and lipid peroxidation suppression, indicating a protective effect against oxidative damage .

Case Studies

  • Study on ALR2 Inhibition : A series of compounds structurally related to this molecule were evaluated for their inhibitory effects on ALR2. The results indicated that modifications to the piperidine and pyridine rings significantly influenced potency, with some derivatives achieving IC50 values as low as 0.15 µg/mL .
  • Antioxidant Evaluation : Compounds with similar frameworks were tested for their ability to inhibit malondialdehyde (MDA) production, a marker of oxidative stress. The most active compounds showed inhibition rates exceeding 90%, suggesting strong antioxidant potential .

Data Table: Biological Activity Summary

Compound NameIC50 (µM)Antioxidant Activity (%)Target
This compoundTBDTBDALR2
Hydroxypyridinone Derivative A1.1875.95ALR2
Hydroxypyridinone Derivative B0.15>90ALR2

Properties

IUPAC Name

2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N3O4/c1-15-7-9-27(10-8-15)12-17-11-19(29)20(31-2)13-28(17)14-21(30)26-16-3-5-18(6-4-16)32-22(23,24)25/h3-6,11,13,15H,7-10,12,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSASMXQNMWUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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